

Minimizing cosine error in WENZEL LH 65 measurements

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Compound Name: LH65.3

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Technical Support Center: WENZEL LH 65

Topic: Minimizing Cosine Error in WENZEL LH 65 Measurements

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing the WENZEL LH 65 Coordinate Measuring Machine (CMM). It provides detailed troubleshooting procedures and answers to frequently asked questions to help you minimize cosine error and ensure the highest level of measurement accuracy in your experiments.

Troubleshooting Guide

Q1: My measurement results are inconsistent, especially for positional tolerances. Could this be due to cosine error?

A1: Yes, inconsistent measurements, particularly in the location of features, are a classic symptom of cosine error.^[1] This error arises from a misalignment between the measurement probe's approach angle and the true perpendicular (normal) of the surface being measured.^[2] While it may not significantly affect the measured diameter of a hole, it can substantially impact its calculated position.

To troubleshoot, consider the following:

- Review your probe calibration data: An out-of-date or poorly executed probe calibration is a primary source of error.[2]
- Examine your part alignment procedure: An improper alignment of the part to the CMM's coordinate system will induce cosine error.
- Check for environmental factors: Temperature fluctuations can cause thermal expansion and contraction of both the CMM and the workpiece, leading to measurement inaccuracies.[3][4]
- Inspect the CMM for mechanical issues: Although less common, wear and tear on the CMM's moving parts can contribute to measurement errors.[3][5]

Q2: What is the acceptable standard deviation for probe calibration on the WENZEL LH 65?

A2: The acceptable standard deviation for probe calibration is dependent on the specific probe and stylus combination being used. However, a general guideline is to establish a baseline for your machine when it is new or immediately after a professional calibration. For a high-precision CMM like the WENZEL LH 65, a standard deviation of around 0.002 mm (2 µm) or better is generally achievable with a new machine.

Probe Calibration Result	Acceptable Value	Action Required
Standard Deviation	< 0.002 mm	Calibration is good. Proceed with measurements.
> 0.002 mm	Recalibrate the probe. Check for dirt or damage.	
Maximum Error	< 0.15 mm	Acceptable for most applications.
> 0.15 mm	Recalibrate. Investigate potential hardware issues.	
Average Error	~ 0.05 mm	Indicates a good calibration.

Q3: Can you provide a detailed protocol for probe calibration using a Renishaw PH10M/SP25M probe head?

A3: Certainly. A proper probe calibration is fundamental to accurate measurements. The following is a detailed methodology for calibrating a Renishaw SP25M scanning probe on a WENZEL CMM, likely running WM | Quartis software.

Experimental Protocol: Probe Calibration

- Preparation:
 - Ensure the CMM, probe, stylus, and calibration sphere are clean and free of debris.
 - Mount the calibration sphere securely to the CMM table.
 - In the measurement software, define the probe configuration, including the stylus length and tip diameter.
- Calibration Procedure:
 - Initiate the probe calibration routine in the software.
 - The CMM will automatically measure a series of points on the calibration sphere. For a scanning probe like the SP25M, a third-order polynomial, non-linear calibration method is recommended.
 - The calibration should be performed at two different deflections (e.g., 0.2 mm and 0.5 mm) for optimal accuracy.
- Data Analysis:
 - After the measurement cycle, the software will display the calibration results.
 - Review the standard deviation. A low standard deviation indicates a repeatable calibration.
 - If the standard deviation is outside the acceptable range, check for the following:
 - Loose stylus or probe components.
 - Dirt or damage to the stylus tip or calibration sphere.

- Incorrect probe definition in the software.
- Recalibrate if necessary.

Q4: How do I correctly align my part to the CMM using the 3-2-1 principle to minimize cosine error?

A4: The 3-2-1 alignment method is a fundamental CMM practice that constrains the six degrees of freedom of a part (three translational and three rotational). A proper alignment ensures that the part's coordinate system matches the CMM's, which is crucial for preventing cosine error.

Experimental Protocol: 3-2-1 Part Alignment

- Level (Spatial Alignment - 3 points):
 - Measure a minimum of three points on the primary datum feature of your part, which is typically a plane.^[6] This step establishes the primary axis (e.g., Z-axis) and constrains two rotational degrees of freedom.
- Rotate (Planar Alignment - 2 points):
 - Measure a line (at least two points) on the secondary datum feature, which is perpendicular to the primary plane.^[7] This rotates the part's coordinate system around the primary axis and constrains one more rotational degree of freedom.
- Origin (Translation - 1 point):
 - Measure a single point on the tertiary datum feature. This sets the final origin point and constrains the remaining translational degrees of freedom.

Frequently Asked Questions (FAQs)

Q5: What exactly is cosine error in the context of CMM measurements?

A5: Cosine error is a measurement inaccuracy that occurs when there is an angular difference between the intended direction of measurement and the actual direction.^[8] In CMMs, this

happens when the probe does not approach the workpiece perpendicular to the surface being measured.[\[2\]](#) The error is proportional to the cosine of the angle of misalignment.

Q6: How significant is cosine error at different angles of misalignment?

A6: The magnitude of cosine error increases with the angle of misalignment. For small angles, the error is often negligible, but it can become significant as the angle increases.

Misalignment Angle (θ)	Cosine (θ)	Error Percentage
1°	0.9998	0.02%
5°	0.9962	0.38%
10°	0.9848	1.52%
15°	0.9659	3.41%

Q7: Can using a longer stylus increase the likelihood of cosine error?

A7: Yes, a longer stylus can amplify the effects of any angular misalignment, potentially leading to a greater cosine error. It is crucial to use the shortest stylus possible for the measurement task and to ensure it is calibrated correctly.

Q8: Does the WENZEL LH 65 have any built-in features to help minimize cosine error?

A8: The WENZEL LH 65, especially when equipped with advanced software like WM | Quartis and Renishaw probing systems, has features that help mitigate cosine error.[\[9\]](#)[\[10\]](#) These include sophisticated probe calibration routines and software algorithms that can compensate for minor misalignments. However, these features are most effective when proper experimental protocols for calibration and alignment are followed.

Q9: What are the primary sources of error in CMM measurements besides cosine error?

A9: Other common sources of error in CMM measurements include:

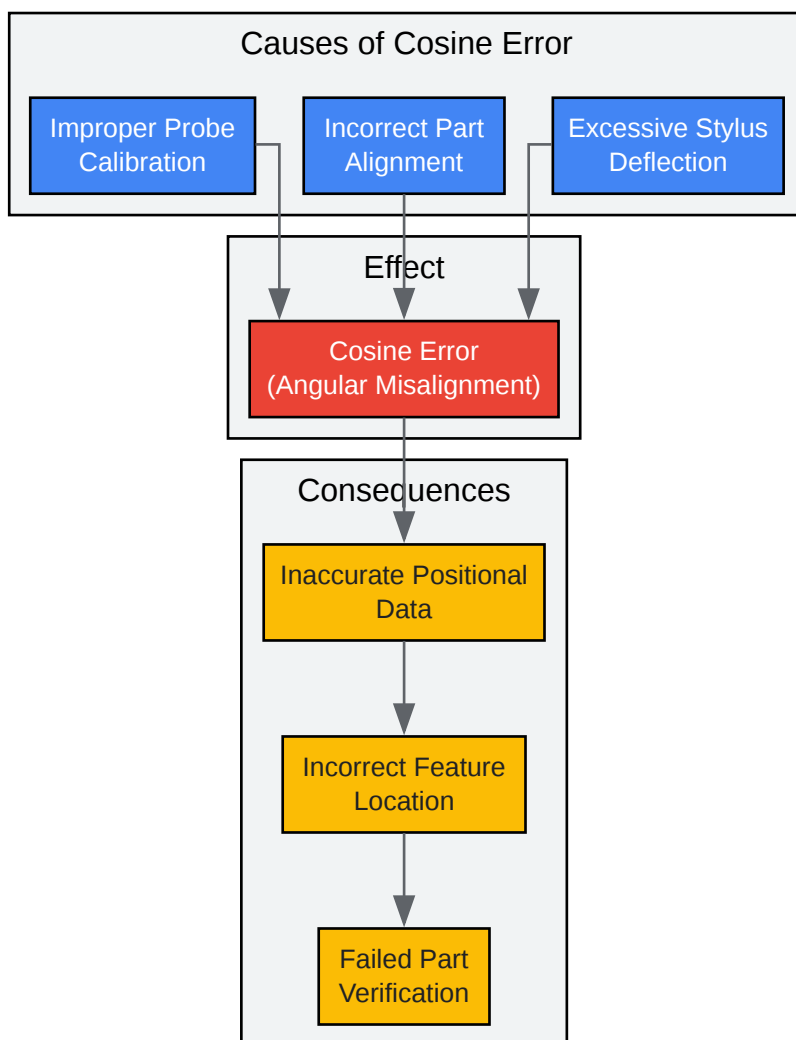
- Environmental Factors: Temperature, humidity, and vibrations can all affect measurement accuracy.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Machine-Related Issues: Wear and misalignment of the CMM's mechanical components can introduce errors.[4]
- Software and Programming Errors: Incorrect software parameters or programming flaws can lead to inaccurate results.[4]
- Operator Error: Inconsistent procedures or improper handling of the equipment can also be a source of error.

Q10: How often should the WENZEL LH 65 be professionally calibrated?

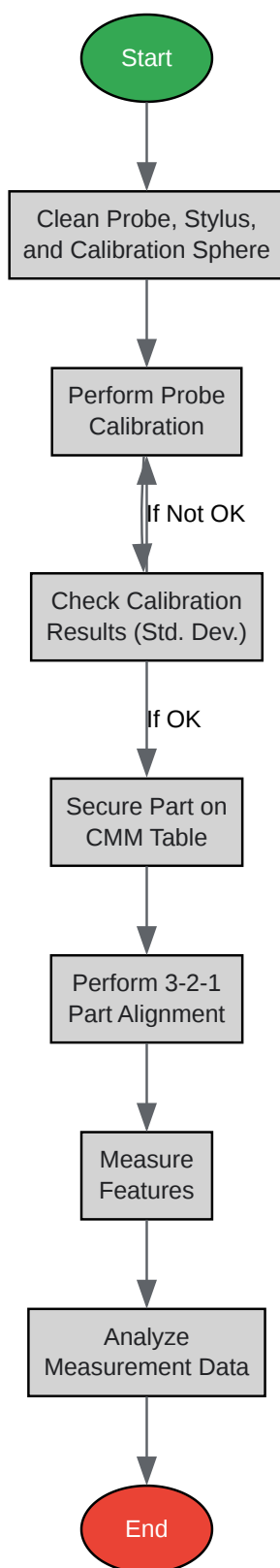
A10: The frequency of professional calibration depends on usage, the operating environment, and your organization's quality standards. However, an annual calibration by a certified technician is a common and recommended practice to ensure the CMM's accuracy.[5]

Visualizations



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Caption: Logical relationship of factors contributing to cosine error.



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Caption: Experimental workflow for minimizing cosine error.

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